N~1~,N~2~-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide
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Overview
Description
N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide is an organic compound with the molecular formula C18H16N2O6. It is characterized by the presence of two 1,3-benzodioxole groups attached to an ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification methods and quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzodioxole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-fluorobenzyl)ethanediamide
- N,N’-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
Uniqueness
N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide is unique due to its specific structural features, such as the presence of two benzodioxole groups and an ethanediamide backbone. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C18H16N2O6 |
---|---|
Molecular Weight |
356.3g/mol |
IUPAC Name |
N,N'-bis(1,3-benzodioxol-5-ylmethyl)oxamide |
InChI |
InChI=1S/C18H16N2O6/c21-17(19-7-11-1-3-13-15(5-11)25-9-23-13)18(22)20-8-12-2-4-14-16(6-12)26-10-24-14/h1-6H,7-10H2,(H,19,21)(H,20,22) |
InChI Key |
VLCUDUKHHKCKIW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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